molecular formula C23H23N5O3S B2859860 ethyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 2034258-33-6

ethyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2859860
CAS No.: 2034258-33-6
M. Wt: 449.53
InChI Key: XJPLEDFMXNFRIT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, an azetidine ring, and a thiazole ring . These types of compounds are often used in medicinal chemistry due to their diverse therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Molecular Structure Analysis

The compound contains several heterocyclic rings, including a pyrimidine ring, an azetidine ring, and a thiazole ring . The orientation and substituents on these rings can greatly affect the compound’s biological activity .

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of compounds, including ethyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate, were synthesized and evaluated for their biological activities. These compounds were studied for their potential as anticancer and anti-5-lipoxygenase agents. The synthesis involved condensation reactions and treatment with various reagents to produce a range of derivatives. The biological evaluation included cytotoxicity assays against cancer cell lines and 5-lipoxygenase inhibition activities, with a focus on understanding the structure-activity relationships (SAR) of these compounds (Rahmouni et al., 2016).

Heterocyclic Chemistry Contributions

Research in heterocyclic chemistry has led to the development of compounds like this compound. These compounds contribute to the exploration of novel heterocyclic frameworks with potential applications in medicinal chemistry. Studies have focused on understanding the reactivity and interactions of these compounds with various biological targets, aiming to discover new therapeutic agents with improved efficacy and selectivity (Dovlatyan et al., 2006).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, understanding its mechanism of action, and evaluating its safety and potential side effects .

Properties

IUPAC Name

ethyl 2-[[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-2-31-22(30)16-8-9-18-20(16)26-23(32-18)27-21(29)15-11-28(12-15)19-10-17(24-13-25-19)14-6-4-3-5-7-14/h3-7,10,13,15-16H,2,8-9,11-12H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPLEDFMXNFRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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